molecular formula C8H9N B072503 6-Methyl-2-vinylpyridine CAS No. 1122-70-9

6-Methyl-2-vinylpyridine

Cat. No. B072503
Key on ui cas rn: 1122-70-9
M. Wt: 119.16 g/mol
InChI Key: VMWGBWNAHAUQIO-UHFFFAOYSA-N
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Patent
US05118689

Procedure details

0.254 g (0.797 mmol) of 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride, 0.22 g (1.88 mmol) of 6-methyl-2-vinylpyridine and 0.15 g of sodium acetate were suspended in 3 ml of a mixture of methanol and water (1:1) and the suspension was refluxed for 2 h. The liquid reaction mixture was filtered and the filtrate was concentrated. The obtained residue was purified according to silica gel column chromatography (chloroform:methanol:aqueous ammonia=96:4:0.4). The purified product was converted into its hydrochloride with ethanolic hydrogen chloride and recrystallized from ethanol to obtain 0.285 g (yield: 81%) of the intended compound.
Quantity
0.254 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
intended compound
Yield
81%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][S:3]([NH:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([CH:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[O:12])=[CH:9][CH:8]=1)(=[O:5])=[O:4].[CH3:21][C:22]1[N:27]=[C:26]([CH:28]=[CH2:29])[CH:25]=[CH:24][CH:23]=1.C([O-])(=O)C.[Na+].CO>O>[ClH:1].[ClH:1].[CH3:21][C:22]1[N:27]=[C:26]([CH2:28][CH2:29][N:16]2[CH2:17][CH2:18][CH:13]([C:11](=[O:12])[C:10]3[CH:9]=[CH:8][C:7]([NH:6][S:3]([CH3:2])(=[O:4])=[O:5])=[CH:20][CH:19]=3)[CH2:14][CH2:15]2)[CH:25]=[CH:24][CH:23]=1 |f:0.1,3.4,7.8.9|

Inputs

Step One
Name
Quantity
0.254 g
Type
reactant
Smiles
Cl.CS(=O)(=O)NC1=CC=C(C(=O)C2CCNCC2)C=C1
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C=C
Step Three
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
mixture
Quantity
3 mL
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
intended compound
Type
product
Smiles
Cl.Cl.CC1=CC=CC(=N1)CCN1CCC(CC1)C(C1=CC=C(C=C1)NS(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.285 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 150.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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